![molecular formula C7H13N B2430603 2-methyl-N-prop-2-ynylpropan-1-amine CAS No. 111493-01-7](/img/structure/B2430603.png)
2-methyl-N-prop-2-ynylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-prop-2-ynylpropan-1-amine is a compound with the molecular formula C4H7N . It is also known by other names such as N-Methylpropargylamine, 3-Methylamino-1-butyne, N-(2-Propynyl)-N-methylamine, and N-methylpropyn-2-ylamine .
Molecular Structure Analysis
The molecular structure of 2-methyl-N-prop-2-ynylpropan-1-amine can be viewed using Java or Javascript . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Physical And Chemical Properties Analysis
Amines have unique physical properties such as solubility and boiling points . The boiling point of a similar compound, methylamine, is -6.3°C . Amines are also known for their basic properties, with the ability to accept a proton from water to form substituted ammonium ions .Scientific Research Applications
Synthesis and Chemistry
2-methyl-N-prop-2-ynylpropan-1-amine and its derivatives are actively studied for their chemical properties and synthetic applications. A one-stage synthesis method has been developed for methyl- and ethyl(prop-2-ynyl)amines, among others, due to their practical interest in fields like cancer therapy (Chukhajian et al., 2020). N-Methyl- and N-alkylamines are crucial in both academic research and industrial production due to their presence in many life-science molecules and significant roles in regulating their activities. New methods for their synthesis and functionalization using earth-abundant metal-based catalysts are of significant scientific interest (Senthamarai et al., 2018).
Carbon Capture
Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP), closely related to 2-methyl-N-prop-2-ynylpropan-1-amine, are being explored for their potential in CO2 absorption processes due to their favorable properties for amine solution regeneration and reduced energy requirements (Svensson et al., 2014).
Material Science
In the realm of material science, hybrid ceramic materials with amine functionalities are being tailored to control CO2 adsorption, showcasing the utility of amine groups in gas separation and environmental applications (Prenzel et al., 2014).
properties
IUPAC Name |
2-methyl-N-prop-2-ynylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-5-8-6-7(2)3/h1,7-8H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFUJWHJKXZOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.